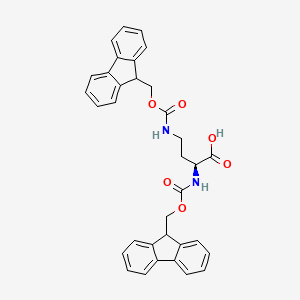

Fmoc-Dab(Fmoc)-OH

Overview

Description

Fmoc-Dab(Fmoc)-OH is a synthetic compound that has been used for a range of scientific research applications. It is a derivative of the amino acid Dabcyl, which is a derivative of the amino acid tryptophan. This compound is a white powder that is soluble in water and has a molecular weight of 514.8 g/mol. It is a versatile compound that has been used in a range of scientific research applications, including protein synthesis, drug delivery, and immunoassays.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS) Efficiency : Fmoc-Dab(Mtt)-OH is used in SPPS, but it has been found to have poor coupling efficiency. A study suggests that despite the potential for complete incorporation using specific protocols, alternative orthogonally protected building blocks might be more efficient to avoid costly and tedious procedures (Lam, Wu, & Wong, 2022).

Synthesis of Orthogonally Protected Amino Acids : Fmoc-Dab-OH is synthesized from Fmoc-Asp/Glu, with the process involving oxazolidinone acids, Curtius rearrangement, and hydrolysis. This synthesis is important for preparing orthogonally protected amino acids, which are crucial in peptide synthesis (Rao, Tantry, & Babu, 2006).

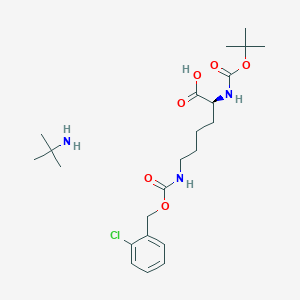

Preparation of Diaminobutyric Acid : In a study, Nalpha-Boc-L-alpha,gamma-diaminobutyric acid (Boc-Dab-OH) was synthesized from Fmoc-Dab(Boc)-OH. This synthesis is significant for producing polymyxin B heptapeptide, which contains multiple Dab residues (Yamada et al., 2004).

Antibacterial Nanoassemblies : Fmoc-derivatives like Fmoc-Dab-OH are used to form nanoassemblies with antibacterial properties. These nanoassemblies are integrated into resin-based composites for biomedical applications due to their non-toxic nature and their ability to inhibit bacterial growth without compromising mechanical and optical properties of the composites (Schnaider et al., 2019).

Hydrogel Formation and Characterization : Fmoc-Dab-OH is used in forming hydrogels with potential applications in cell culture and drug delivery. These hydrogels are characterized by their unique fluorescence properties and stability, making them suitable for biomedical applications (Roy & Banerjee, 2011).

Introduction of Chemical Functionality in Peptide Gels : Fmoc-Dab-OH is utilized in the development of peptide gels with added chemical functionalities. These modifications enhance compatibility with different cell types for in vitro cell culture (Jayawarna et al., 2009).

Peptide Synthesis and Characterization : It has been used in the Merrifield peptide synthesis, allowing for the study and characterization of peptides through techniques like Raman spectroscopy (Larsen et al., 1993).

properties

IUPAC Name |

(2S)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZDIZDLDRWFAC-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673967 | |

| Record name | (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201473-83-8 | |

| Record name | (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)